![molecular formula C15H10F2N4S B2711799 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea CAS No. 298215-34-6](/img/structure/B2711799.png)
1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea
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Description
The compound “1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea” is a derivative of thiourea, which is a molecule that contains the functional group with the structure (R1R2N)(R3R4N)C=S . The compound has a molecular formula of C8H7N3S and a molecular weight of 177.225 g/mol .
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and reactivity make it an interesting candidate for inhibiting tumor growth or inducing apoptosis in cancer cells .
- The thiourea moiety in 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea suggests possible antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and other pathogens .
- Due to its electron-rich sulfur atoms, this compound can form stable complexes with transition metals. Researchers have investigated its coordination chemistry and potential applications in catalysis or materials science .
- The presence of fluorine atoms in the aromatic ring affects the compound’s photophysical behavior. Investigations into its fluorescence, phosphorescence, and photochemical reactivity have implications for optoelectronic devices and sensors .
- Chemists have utilized 1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules with specific functionalities .
- Beyond its direct applications, researchers have explored the compound’s interactions with biological systems. This includes studies on its binding to proteins, enzymes, or nucleic acids, shedding light on potential drug targets or therapeutic strategies .
Anticancer Properties
Antimicrobial Activity
Metal Complex Formation
Photophysical Properties
Organic Synthesis
Biological Studies
properties
IUPAC Name |
1-[(E)-(4-cyanophenyl)methylideneamino]-3-(2,4-difluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4S/c16-12-5-6-14(13(17)7-12)20-15(22)21-19-9-11-3-1-10(8-18)2-4-11/h1-7,9H,(H2,20,21,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWILKIMIOQFAQ-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)NC2=C(C=C(C=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NC2=C(C=C(C=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea |
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